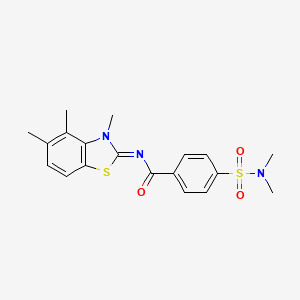

4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

CAS No.: 850911-34-1

Cat. No.: VC4139206

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850911-34-1 |

|---|---|

| Molecular Formula | C19H21N3O3S2 |

| Molecular Weight | 403.52 |

| IUPAC Name | 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

| Standard InChI | InChI=1S/C19H21N3O3S2/c1-12-6-11-16-17(13(12)2)22(5)19(26-16)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-11H,1-5H3 |

| Standard InChI Key | KFCMKPFIHVADKS-FMQUCBEESA-N |

| SMILES | CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C |

Introduction

Key Features

-

The benzothiazole ring provides aromaticity and contributes to the molecule's electronic properties.

-

The dimethylsulfamoyl group enhances solubility and may influence biological activity by interacting with target proteins.

General Synthetic Pathway

The synthesis of this compound typically involves:

-

Preparation of the Benzothiazole Core: Using starting materials like o-aminothiophenol and methyl ketones under oxidative cyclization conditions.

-

Formation of the Imine Linkage: Condensation of the benzothiazole derivative with an appropriate benzamide precursor.

-

Introduction of the Dimethylsulfamoyl Group: Reaction with dimethylsulfamoyl chloride in the presence of a base to achieve sulfonamide functionalization.

Reaction Conditions

-

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

-

Catalysts: Acidic or basic catalysts depending on the step

-

Temperature: Moderate heating (50–100°C) for cyclization and condensation reactions

Potential Applications

-

Antimicrobial Activity:

-

Benzothiazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

-

The sulfonamide group may enhance antimicrobial efficacy by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

-

-

Anticancer Properties:

-

Similar compounds have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) through apoptosis induction.

-

The trimethyl substitution pattern on the benzothiazole ring may influence DNA intercalation or enzyme inhibition.

-

-

Enzyme Inhibition:

-

Sulfonamide groups are known inhibitors of carbonic anhydrase enzymes, which are implicated in various diseases including glaucoma and cancer metastasis.

-

Molecular Docking Studies

Computational studies on related compounds suggest strong binding affinities to key biological targets such as:

-

DNA topoisomerases

-

Kinases involved in cell signaling pathways

These interactions are mediated by hydrogen bonding and π-stacking interactions involving the benzothiazole and sulfonamide moieties.

Challenges

-

Limited water solubility may restrict bioavailability.

-

Potential off-target effects due to structural similarity with other bioactive molecules.

Future Research

-

Optimization of substituents to improve target specificity and pharmacokinetics.

-

Exploration of prodrug strategies to enhance solubility and systemic delivery.

This comprehensive overview highlights the potential of 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide as a candidate for further pharmacological studies due to its promising structural features and biological relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume